molecular formula C11H17N3O8 B1210768 Tetrodotoxin CAS No. 4368-28-9

Tetrodotoxin

Cat. No. B1210768
CAS RN: 4368-28-9
M. Wt: 319.27 g/mol
InChI Key: CFMYXEVWODSLAX-KHHKGZCGSA-N
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Description

Synthesis Analysis

Recent advancements in the synthesis of TTX have provided insights into its complex structure and potential for scientific applications. Formal synthesis of (±)-tetrodotoxin relies on oxidative amidation of phenol and has laid the foundation for enantioselective synthesis (Sanjia Xu & M. Ciufolini, 2015). Another approach involved synthesizing predicted biosynthetic intermediates from toxic newts, employing intramolecular hetero Diels-Alder reactions (M. Adachi et al., 2019). A concise synthesis pathway from a glucose derivative has also been documented, indicating the feasibility of producing TTX and its derivatives in a laboratory setting (David B. Konrad et al., 2022).

Molecular Structure Analysis

The molecular structure of TTX is notable for its intricate design and biological activity. Various studies have examined its structure, leading to the development of synthetic strategies for TTX and its analogues (T. Nishikawa & M. Isobe, 2013). The synthesis of novel TTX analogues has furthered understanding of its structure-activity relationships, essential for medical and research applications.

Chemical Reactions and Properties

TTX's chemical properties and reactions are central to its biological effects. It functions by blocking voltage-gated sodium channels, leading to paralysis and, in severe cases, death. Despite its toxicity, TTX's unique mode of action has therapeutic potential, particularly in pain management (J. Lago et al., 2015). Research has also explored its synthesis through various chemical reactions, including Diels-Alder reactions and oxidative amidation, to understand its biosynthesis and facilitate the development of TTX-derived compounds (Jaclyn Chau et al., 2013).

Scientific Research Applications

Pain Management

Field: Medical Science, Pharmacology Application: TTX has shown promise in the treatment of various types of pain, including cancer-related pain and neuropathic pain . It is currently under clinical development for these applications . Methods: TTX is administered at therapeutic doses, where it acts to block certain voltage-gated sodium channels (VGSCs) that play a key role in pain signaling . Some TTX-sensitive VGSCs are highly expressed by adult primary sensory neurons . Results: Preclinical evidence has shown that TTX displays a prominent analgesic effect in several models of neuropathic pain in rodents . Clinical trials are ongoing to further investigate these effects .

Treatment of Drug Withdrawal Symptoms

Field: Medical Science, Neurology Application: TTX has potential therapeutic properties for treating withdrawal symptoms from substances like heroin and cocaine . Methods: The exact methods of application are not specified in the available literature, but it is likely that TTX would be administered in controlled doses under medical supervision . Results: While specific results or outcomes are not detailed in the available literature, the potential of TTX in this application is currently being explored .

Treatment of Spinal Cord Injuries

Field: Medical Science, Neurology Application: TTX may have potential therapeutic applications in the treatment of spinal cord injuries . Methods: The exact methods of application are not specified in the available literature, but it is likely that TTX would be administered in controlled doses under medical supervision . Results: While specific results or outcomes are not detailed in the available literature, the potential of TTX in this application is currently being explored .

Treatment of Brain Trauma

Field: Medical Science, Neurology Application: TTX may have potential therapeutic applications in the treatment of brain trauma . Methods: The exact methods of application are not specified in the available literature, but it is likely that TTX would be administered in controlled doses under medical supervision . Results: While specific results or outcomes are not detailed in the available literature, the potential of TTX in this application is currently being explored .

Treatment of Certain Types of Tumors

Field: Medical Science, Oncology Application: TTX may have potential therapeutic applications in the treatment of certain types of tumors . Methods: The exact methods of application are not specified in the available literature, but it is likely that TTX would be administered in controlled doses under medical supervision . Results: While specific results or outcomes are not detailed in the available literature, the potential of TTX in this application is currently being explored .

Study of Excitable Cells

Field: Biological Science, Cellular Biology Application: Due to its potent and selective inhibition of action potentials in nerve and muscle cells, TTX has emerged as a useful tool for studying excitable cells . Methods: TTX is used in laboratory settings to selectively inhibit action potentials in nerve and muscle cells, allowing researchers to study the properties of these cells in isolation . Results: The use of TTX in this context has contributed to our understanding of the properties of excitable cells .

Safety And Hazards

TTX is fatal if swallowed, in contact with skin or if inhaled. It is a serious condition caused by the ingestion of TTX, a potent neurotoxin found in certain seafood .

Future Directions

The TTX system holds great promise as a therapeutic and understanding the origin and chemical ecology of TTX as a poison will only improve its general benefit to humanity .

properties

IUPAC Name

(1R,5R,6R,7R,9S,11S,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O8/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5/h2-7,15-20H,1H2,(H3,12,13,14)/t2-,3-,4-,5+,6-,7+,9+,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMYXEVWODSLAX-QOZOJKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@]1([C@H]2[C@@H]3[C@H](N=C(N[C@@]34[C@@H]([C@@H]1O[C@]([C@H]4O)(O2)O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [HSDB] Colorless solid; [NIOSH] White powder; [MSDSonline]
Record name Tetrodotoxin
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Solubility

Soluble in dilute acetic acid; slightly soluble in dry alcohol, ether; practically insoluble in other organic solvents
Record name Tetrodotoxin
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Mechanism of Action

Sodium current (I(Na)) of the mammalian heart is resistant to tetrodotoxin (TTX) due to low TTX affinity of the cardiac sodium channel (Na(v)) isoform Na(v)1.5. To test applicability of this finding to other vertebrates, TTX sensitivity of the fish cardiac I(Na) and its molecular identity were examined. METHODS: Molecular cloning and whole-cell patch-clamp were used to examine alpha-subunit composition and TTX inhibition of the rainbow trout (Oncorhynchus mykiss) cardiac Na(v) respectively. ...: I(Na) of the trout heart is about 1000 times more sensitive to TTX (IC50 = 1.8-2 nm) than the mammalian cardiac I(Na) and it is produced by three Na(v)alpha-subunits which are orthologs to mammalian skeletal muscle Na(v)1.4, cardiac Na(v)1.5 and peripheral nervous system Na(v)1.6 isoforms respectively. Oncorhynchus mykiss (om) omNa(v)1.4a is the predominant isoform of the trout heart accounting for over 80% of the Na(v) transcripts, while omNa(v)1.5a forms about 18% and omNa(v)1.6a only 0.1% of the transcripts. OmNa(v)1.4a and omNa(v)1.6a have aromatic amino acids, phenylalanine and tyrosine, respectively, in the critical position 401 of the TTX binding site of the domain I, which confers their high TTX sensitivity. More surprisingly, omNa(v)1.5a also has an aromatic tyrosine in this position, instead of the cysteine of the mammalian TTX-resistant Na(v)1.5. CONCLUSIONS: The ortholog of the mammalian skeletal muscle isoform, omNa(v)1.4a, is the predominant Na(v)alpha-subunit in the trout heart, and all trout cardiac isoforms have an aromatic residue in position 401 rendering the fish cardiac I(Na) highly sensitive to TTX., ... TTX inhibits voltage-gated sodium channels in a highly potent and selective manner without effects on any other receptor and ion channel systems. TTX blocks the sodium channel only from outside of the nerve membrane, and is due to binding to the selectivity filter resulting in prevention of sodium ion flow. It does not impair the channel gating mechanism. More recently, the TTX-resistant sodium channels have been discovered in the nervous system and received much attention because of their role in pain sensation. TTX is now known to be produced not by puffer but by bacteria, and reaches various species of animals via food chain.
Record name Tetrodotoxin
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Product Name

Tetrodotoxin

Color/Form

Crystals

CAS RN

4368-28-9
Record name Tetrodotoxin
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Record name Tetrodotoxin
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Record name TETRODOTOXIN
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Record name Tetrodotoxin
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Melting Point

225 °C (decomposes)
Record name Tetrodotoxin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3543
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
134,000
Citations
T Goto, Y Kishi, S Takahashi, Y Hirata - Tetrahedron, 1965 - Elsevier
A new procedure of extraction of tetrodotoxin (I) is described. The structures of three quinazoline derivatives, tetrodoic acid (VIII) and anhydrotetrodoic acid (XII) obtained from I have …
Number of citations: 454 www.sciencedirect.com
T Narahashi - Proceedings of the Japan Academy, Series B, 2008 - jstage.jst.go.jp
Tetrodotoxin (TTX), contained in puffer, has become an extremely popular chemical tool in the physiological and pharmacological laboratories since our discovery of its channel …
Number of citations: 177 www.jstage.jst.go.jp
K Miyazawa, T Noguchi - Journal of Toxicology: Toxin Reviews, 2001 - Taylor & Francis
Among the marine toxins relevant for human intoxication, tetrodo-toxin (TTX) has been known as one of the most prejudicial. Puffer fish were originally thought to be the only animal from …
Number of citations: 273 www.tandfonline.com
EG Moczydlowski - Toxicon, 2013 - Elsevier
In many respects tetrodotoxin (TTX) is the quintessential natural toxin. It is unequivocally toxic to mammals with LD 50 values for mice in the range of 10 μg/kg (intraperitoneal), 16 μg/kg (…
Number of citations: 148 www.sciencedirect.com
MN Lorentz, AN Stokes, DC Rößler, S Lötters - Current Biology, 2016 - cell.com
TTX varies greatly between and within species, and even within individuals over time (both season and year). Puffer fishes and newts are among the best studied animals. Several …
Number of citations: 41 www.cell.com
T Narahashi - Journal of Toxicology: Toxin Reviews, 2001 - Taylor & Francis
Tetrodotoxin (TTX) is a potent neurotoxin originally found in the ovary and liver of puffer fish. It has now become abundantly clear that TTX is not synthesized in the puffer fish, and that it …
Number of citations: 160 www.tandfonline.com
DF Hwang, T Noguchi - Advances in Food and Nutrition Research, 2007 - Elsevier
Tetrodotoxin (TTX) is one of the most potent and oldest known neurotoxins. The poisoning cases due to ingestion of TTX‐containing marine animals, especially for puffer, have …
Number of citations: 208 www.sciencedirect.com
V Bane, M Lehane, M Dikshit, A O'Riordan, A Furey - Toxins, 2014 - mdpi.com
Tetrodotoxin (TTX) is a naturally occurring toxin that has been responsible for human intoxications and fatalities. Its usual route of toxicity is via the ingestion of contaminated puffer fish …
Number of citations: 389 www.mdpi.com
FR Nieto, EJ Cobos, MÁ Tejada… - Marine drugs, 2012 - mdpi.com
Tetrodotoxin (TTX) is a potent neurotoxin that blocks voltage-gated sodium channels (VGSCs). VGSCs play a critical role in neuronal function under both physiological and pathological …
Number of citations: 174 www.mdpi.com
R Chau, JA Kalaitzis, BA Neilan - Aquatic toxicology, 2011 - Elsevier
The potent neurotoxin tetrodotoxin (TTX) has been identified from taxonomically diverse marine organisms. TTX possesses a unique cage-like structure, however, its biosynthesis has …
Number of citations: 265 www.sciencedirect.com

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